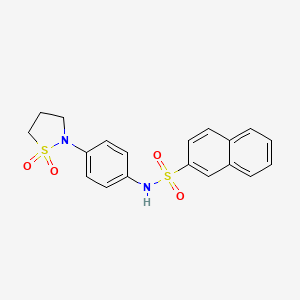

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide

説明

The compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group.

特性

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c22-26(23)13-3-12-21(26)18-9-7-17(8-10-18)20-27(24,25)19-11-6-15-4-1-2-5-16(15)14-19/h1-2,4-11,14,20H,3,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFVULFOKSGVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound combines a sulfonamide functional group with a naphthalene moiety and a dioxidoisothiazolidin-2-yl group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is , and it has a molecular weight of 378.43 g/mol. The compound's structure can be represented as follows:

The biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is thought to involve its interaction with various biological macromolecules. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways.

- Protein Binding : The sulfonamide group may facilitate binding to target proteins, impacting their function.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase.

Anticancer Activity

Preliminary studies suggest that this compound may have potential anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of specific signaling pathways.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Antimicrobial Activity :

- A study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.

- Results indicated minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | Staphylococcus aureus |

- Study on Anticancer Effects :

- In vitro studies revealed that related compounds induced cell cycle arrest and apoptosis in breast cancer cell lines.

- IC50 values were recorded at 25 µM for significant cytotoxic effects.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 25 | MCF7 (Breast Cancer) |

| Compound D | 30 | HeLa (Cervical Cancer) |

類似化合物との比較

Structural and Functional Analogues

(a) N-((3s,5s,7s)-Adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide (2b)

- Structure: Contains a dimethylamino-substituted naphthalene sulfonamide linked to an adamantane group.

- Activity: Exhibits antioxidant properties, likely due to radical scavenging by the adamantane and electron-donating dimethylamino group .

- Comparison : The target compound replaces the adamantane with a 1,1-dioxidoisothiazolidine moiety, which may enhance solubility (via sulfone groups) but reduce lipophilicity compared to adamantane.

(b) N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)

- Structure : A bis-sulfonamide with a tetramethylpiperidinyloxy (TEMPO-like) radical and naphthalene groups.

- Synthesis : Purified via flash chromatography (43% yield), indicating moderate synthetic efficiency .

(c) 6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]naphthalene-2-sulphonamide

- Structure : Azo-functionalized naphthalene sulfonamide with hydroxyethyl and methyl groups.

- Applications : Azo groups confer chromophoric properties, making such compounds candidates for dyes or sensors .

- Comparison : The target compound lacks azo groups, implying a focus on pharmaceutical rather than material science applications.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。